molecular formula C16H15ClN4O B11778996 (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11778996
M. Wt: 314.77 g/mol
InChI Key: COMPKOMZFLQGKZ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine

Triazole derivatives are often explored for their potential therapeutic effects, including antifungal, antibacterial, and anticancer properties.

Industry

In industry, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
  • (4-Chlorophenyl)(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

Uniqueness

The presence of the 2-methoxyphenyl group in (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

(4-chlorophenyl)-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C16H15ClN4O/c1-22-13-5-3-2-4-12(13)15-19-16(21-20-15)14(18)10-6-8-11(17)9-7-10/h2-9,14H,18H2,1H3,(H,19,20,21)

InChI Key

COMPKOMZFLQGKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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